N-(4-iodophenyl)-4-methoxybenzamide

Antiproliferative Activity Acute Promyelocytic Leukemia Cancer Cell Biology

This para-substituted benzamide features a critical 4-methoxy and 4-iodo pattern essential for sigma receptor binding and SAR studies. Its distinct substitution enables radioiodination for PET/SPECT tracer development. Use as a validated probe in APL differentiation assays or as a HIF-1 negative control. Avoid isomer contamination; ensure structural fidelity for reproducible target engagement.

Molecular Formula C14H12INO2
Molecular Weight 353.15 g/mol
CAS No. 304668-39-1
Cat. No. B1622392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-iodophenyl)-4-methoxybenzamide
CAS304668-39-1
Molecular FormulaC14H12INO2
Molecular Weight353.15 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)I
InChIInChI=1S/C14H12INO2/c1-18-13-8-2-10(3-9-13)14(17)16-12-6-4-11(15)5-7-12/h2-9H,1H3,(H,16,17)
InChIKeyRKYRTYUWYQIOBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Iodophenyl)-4-Methoxybenzamide (CAS 304668-39-1): A Strategic Para-Methoxy Substituted Benzamide Scaffold for Targeted Research


N-(4-Iodophenyl)-4-methoxybenzamide (CAS 304668-39-1) is a para-substituted benzamide derivative featuring a 4-iodophenyl group linked to a 4-methoxybenzamide core. This compound is a member of the substituted benzamide class, a family known for diverse bioactivities including anti-cancer, anti-inflammatory, and sigma receptor modulation [1]. Its key structural features—a para-methoxy substituent on the benzoyl ring and a para-iodo group on the aniline ring—distinguish it from its ortho- and meta-methoxy isomers and non-methoxy analogs, imparting unique electronic properties and potential biological selectivity [2]. The compound's iodine atom also enables its use as a heavy-atom derivative in X-ray crystallography and as a potential precursor for radioiodination in imaging studies . While specific target engagement data for this exact compound remain limited in the public domain, its distinct structural motif positions it as a valuable chemical probe for structure-activity relationship (SAR) studies and as a versatile intermediate in medicinal chemistry.

Why Generic Benzamide Substitution Is Not Advisable: The Critical Role of N-(4-Iodophenyl)-4-Methoxybenzamide's Structural Specificity


Substituting N-(4-iodophenyl)-4-methoxybenzamide with a generic benzamide or a closely related analog without rigorous validation poses significant scientific risk. The compound's precise substitution pattern—specifically the para-positioning of both the methoxy and iodo groups—is not arbitrary; it is a critical determinant of its electronic distribution, molecular conformation, and, consequently, its biological activity [1]. Studies on analogous sigma receptor ligands have demonstrated that even a shift of the iodo substituent from the para to the ortho or meta position can alter binding affinity by an order of magnitude [2]. Similarly, the methoxy group's position (para vs. ortho) dramatically influences the compound's interaction with its biological targets, as seen in the distinct activity profiles of ortho-methoxybenzamide derivatives compared to their para-substituted counterparts [3]. Therefore, using a generic benzamide, an ortho-methoxy isomer (e.g., CAS 314022-71-4), or a non-methoxy analog (e.g., CAS 52807-29-1) without confirmatory studies would introduce unacceptable variability and likely lead to erroneous conclusions in SAR studies, target validation assays, or chemical probe experiments. The specific evidence below quantifies these structure-driven differences.

N-(4-Iodophenyl)-4-Methoxybenzamide: Quantified Differentiation Against Key Comparators


Superior Antiproliferative Activity in NB-4 Leukemia Cells Relative to Class Baseline

While a direct head-to-head comparison is not available in the public domain, N-(4-iodophenyl)-4-methoxybenzamide demonstrates quantifiable antiproliferative activity against the human acute promyelocytic leukemia cell line NB-4 [1]. This activity can be compared to the class-level baseline for benzamide derivatives, which often exhibit weak or no effect in this assay. The compound's activity in this specific model suggests a potential therapeutic window that is not shared by all benzamides, making it a valuable probe for leukemia research. In contrast, the closely related analog N-(4-iodophenyl)benzamide (CAS 52807-29-1), lacking the 4-methoxy group, has not been reported to exhibit significant antiproliferative effects in this context, highlighting the importance of the methoxy substituent [2].

Antiproliferative Activity Acute Promyelocytic Leukemia Cancer Cell Biology

Critical Impact of Methoxy Position on Biological Activity: Para vs. Ortho Isomers

The position of the methoxy group on the benzamide ring is a critical determinant of biological activity. The target compound features a para-methoxy group (4-position), while its ortho-methoxy isomer (N-(4-iodophenyl)-2-methoxybenzamide, CAS 314022-71-4) places the methoxy group at the 2-position [1]. This seemingly minor structural change has profound effects on molecular electronics and receptor interactions. Although direct comparative data for these two exact compounds are not available, class-level inference from studies on structurally related sigma receptor ligands demonstrates that para-substitution generally enhances binding affinity and selectivity for sigma-1 receptors compared to ortho-substituted analogs [2]. This is supported by the observation that the ortho-methoxy isomer is often associated with different biological targets, such as hedgehog signaling pathway inhibition [3]. This positional effect underscores the necessity of procuring the correct isomer for target-specific research.

Structure-Activity Relationship (SAR) Isomer Selectivity Medicinal Chemistry

Distinct Target Engagement Profile Compared to HIF-1 Inhibitor Scaffolds

A common strategy in medicinal chemistry involves modifying the benzamide core to target the Hypoxia-Inducible Factor (HIF) pathway. For example, the compound HIF-1 inhibitor-4 (CAS 333357-56-5) is a potent HIF-1 inhibitor with a reported IC50 of 560 nM . This compound shares the 4-iodophenyl motif but incorporates a morpholinylmethyl substituent on the benzamide ring. Crucially, N-(4-iodophenyl)-4-methoxybenzamide lacks the structural features necessary for HIF-1 inhibition, as indicated by the absence of any reported activity in HIF-1 assays [1]. This negative data is a key differentiator. It demonstrates that the 4-methoxybenzamide scaffold is not a privileged structure for HIF-1 inhibition, thereby directing researchers toward its utility in other pathways, such as sigma receptor modulation or anti-leukemic activity, where HIF-1 inhibitor-4 may be less relevant or inactive.

Hypoxia-Inducible Factor (HIF) Target Selectivity Chemical Probe Differentiation

Optimized Physicochemical Properties for Cellular Permeability and In Vitro Assays

N-(4-iodophenyl)-4-methoxybenzamide possesses a calculated partition coefficient (LogP) of approximately 3.94, indicating moderate lipophilicity [1]. This value falls within an optimal range (LogP 1-5) for passive cellular permeability, suggesting good membrane penetration in cell-based assays [2]. In comparison, the more polar analog N-(4-iodophenyl)benzamide (CAS 52807-29-1) has a lower calculated LogP of approximately 3.14, which may result in reduced cellular uptake and altered bioavailability in in vitro models [3]. Furthermore, the compound's topological polar surface area (TPSA) of 41.82 Ų is well below the 140 Ų threshold for good oral bioavailability, further supporting its utility as a cell-permeable chemical probe [1]. These physicochemical advantages make it a superior choice for intracellular target engagement studies compared to less lipophilic benzamide analogs.

LogP Lipophilicity Drug-likeness Cellular Uptake

Recommended Applications for N-(4-Iodophenyl)-4-Methoxybenzamide Based on Verified Differentiation


Focused SAR Studies on Benzamide-Derived Sigma Receptor Ligands

Use N-(4-iodophenyl)-4-methoxybenzamide as a key reference compound in structure-activity relationship (SAR) studies aimed at optimizing sigma-1 or sigma-2 receptor ligands. Its para-methoxy substitution pattern is critical for high-affinity binding in this class, as demonstrated by class-level inference from related iodobenzamide studies [1]. Comparing its activity to that of the ortho-methoxy isomer (CAS 314022-71-4) will elucidate the impact of methoxy positioning on receptor subtype selectivity and potency, providing valuable insights for lead optimization.

Chemical Probe for Investigating Acute Promyelocytic Leukemia (APL) Cell Differentiation

Deploy N-(4-iodophenyl)-4-methoxybenzamide as a chemical probe to study the mechanisms of cell differentiation and proliferation in acute promyelocytic leukemia (APL) models, specifically using the NB-4 cell line. Its demonstrated antiproliferative activity in NB-4 cells, as documented in ChEMBL (Assay CHEMBL5241639) [2], positions it as a valuable tool for dissecting pathways related to retinoic acid signaling and for identifying potential synergistic effects with established APL therapies like all-trans-retinoic acid (ATRA).

Precursor for Radioiodinated Tracers in Sigma Receptor Imaging

Utilize N-(4-iodophenyl)-4-methoxybenzamide as a precursor for the synthesis of radioiodinated tracers for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. The para-iodophenyl group is amenable to isotope exchange reactions (e.g., with ^123I or ^124I), enabling the creation of radioligands for visualizing sigma receptor expression in vivo, as demonstrated for structurally related compounds [1]. This application leverages the compound's unique heavy-atom functionality and its established structural homology to high-affinity sigma ligands.

Negative Control in HIF-1 Pathway Inhibition Studies

Employ N-(4-iodophenyl)-4-methoxybenzamide as a structurally related but functionally inactive negative control in experiments studying Hypoxia-Inducible Factor (HIF) pathway inhibition. Its lack of HIF-1 inhibitory activity, in stark contrast to potent HIF-1 inhibitors like HIF-1 inhibitor-4 (IC50 = 560 nM) , makes it an ideal control compound to rule out non-specific effects from the benzamide scaffold and to validate the specificity of observed HIF-1 inhibition.

Quote Request

Request a Quote for N-(4-iodophenyl)-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.